Morphine hydrochloride trihydrate

Pharmaceutical formulation Parenteral drug delivery Solubility enhancement

This compendial-grade Morphine hydrochloride trihydrate (EP Reference Standard Y0000451) is essential for identity, purity, and assay testing per European and British Pharmacopoeia monographs. The hydrochloride salt offers >300-fold greater aqueous solubility over the free base, enabling injectable and oral solution formulation R&D. It is not interchangeable with morphine sulfate or synthetic opioids (fentanyl, hydromorphone) due to distinct pH profiles, excipient compatibility requirements, and non-linear dose-equivalence. Ideal for pharmaceutical QC, analytical method validation, and preclinical opioid comparator studies.

Molecular Formula C17H26ClNO6
Molecular Weight 375.8 g/mol
CAS No. 6055-06-7
Cat. No. B1234579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphine hydrochloride trihydrate
CAS6055-06-7
Molecular FormulaC17H26ClNO6
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl
InChIInChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1
InChIKeyXELXKCKNPPSFNN-BJWPBXOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphine Hydrochloride Trihydrate: Key Physicochemical and Pharmacological Baseline for Opioid Selection


Morphine hydrochloride trihydrate (CAS 6055-06-7) is a hydrochloride salt form of morphine, a naturally occurring phenanthrene alkaloid that acts as a full agonist at the μ-opioid receptor (MOR). The hydrochloride salt is one of the two principal pharmacopoeial salt forms, alongside morphine sulfate, used in pharmaceutical formulations and as reference standards [1]. As a salt, morphine hydrochloride trihydrate exhibits substantially greater aqueous solubility—approximately 300-fold higher—than the morphine free base, enabling its use in injectable and oral solution formulations [2]. The compound is officially recognized in major pharmacopoeias, including the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), where it is specified as a reference standard for analytical and quality control applications .

Why Morphine Hydrochloride Trihydrate Cannot Be Automatically Substituted with Other Morphine Salts or Opioid Analogs


Morphine hydrochloride trihydrate is not freely interchangeable with morphine sulfate or other opioid analogs due to documented differences in pH-dependent solubility behavior, formulation excipient compatibility, regulatory approval status for specific administration routes, and receptor binding kinetics relative to semisynthetic alternatives. The hydrochloride and sulfate salts exhibit distinct pH profiles in solution (both approximate pH 5, but formulation-specific buffer requirements differ), which directly impacts injection tolerability and clinical route eligibility [1]. Furthermore, alternative opioids such as fentanyl and hydromorphone demonstrate substantially different μ-opioid receptor binding affinities and in vivo potency—with fentanyl showing 50–100× higher analgesic potency than morphine and hydromorphone showing 5–10× higher potency [2]—rendering dose-equivalence conversion non-linear and requiring careful clinical rotation protocols. The following evidence dimensions provide quantifiable differentiation for scientific and procurement decision-making.

Quantitative Differentiation Evidence: Morphine Hydrochloride Trihydrate vs. Morphine Sulfate and Alternative Opioids


Aqueous Solubility Comparison: Morphine Hydrochloride Trihydrate vs. Morphine Free Base

The hydrochloride salt form (morphine hydrochloride trihydrate) exhibits aqueous solubility exceeding 300 times that of the morphine free base (C17H19NO3·H2O). The free base dissolves at approximately 0.2 mg/mL in water (1 gram per 5 liters), whereas the hydrochloride and sulfate salts are both approximately 300-fold more soluble, enabling practical formulation of parenteral solutions [1][2]. Both hydrochloride and sulfate salts produce solutions of approximately pH 5, contrasting with the free base saturated solution at pH 8.5 [3].

Pharmaceutical formulation Parenteral drug delivery Solubility enhancement

Comparative Analgesic Potency: Morphine Hydrochloride vs. Semisynthetic and Synthetic Opioid Comparators

Morphine (as hydrochloride or sulfate) serves as the reference standard for opioid potency comparisons (1× baseline). Relative to this baseline, hydromorphone exhibits 5–10× greater potency [1][2], while fentanyl demonstrates 50–100× greater analgesic potency [3]. The relative potency of hydromorphone to morphine is quantified as 0.9–1.2 mg hydromorphone equivalent to 10 mg morphine [4]. In vitro binding data indicate morphine binds to μ-opioid receptors with Ki = 0.31 nM and shows high μ-selectivity (δ-OR Ki = 66.7 nM) [5].

Analgesic potency Opioid receptor pharmacology Clinical dose conversion

Formulation-Specific Administration Route Compatibility: Hydrochloride vs. Sulfate Salt

Formulation composition directly dictates clinical route eligibility. Morphine sulfate injection contains acid-base buffering agents (sodium metabisulfite, citric acid), whereas morphine hydrochloride injection does not contain such buffers [1]. Consequently, intramuscular (IM) injection of morphine hydrochloride produces significant injection-site pain and is not recommended, whereas morphine sulfate is approved for IM administration [2]. Morphine hydrochloride is instead approved for subcutaneous, intravenous, epidural, and intrathecal administration routes [3].

Injectable formulation Excipient compatibility Regulatory route approval

Pharmacopoeial Reference Standard Specification: Morphine Hydrochloride Trihydrate EP Grade

Morphine hydrochloride trihydrate is specified as a European Pharmacopoeia (EP) Reference Standard (CAS 6055-06-7, EDQM Y0000451) for pharmaceutical analytical applications, including identity, purity, and assay testing . The EP reference standard is supplied as a neat material with specified storage conditions (2–8°C) and is intended exclusively for laboratory use as prescribed in the European Pharmacopoeia monographs . The British Pharmacopoeia 2025 similarly defines the compound as 4,5α-Epoxy-17-methyl-7,8-didehydromorphinan-3,6α-diol hydrochloride trihydrate with specified characters [1].

Reference standard Quality control Pharmacopoeial compliance

Intrathecal Administration Potency: Morphine Hydrochloride vs. Systemic Opioids

Morphine (as hydrochloride or sulfate) exhibits markedly enhanced potency when administered via the intrathecal route compared to systemic administration. Intrathecal morphine is several hundred times more potent than subcutaneous morphine, whereas lipophilic opioids such as fentanyl and meperidine show relatively small potency differences between intrathecal and subcutaneous routes [1]. The clinical intrathecal dose range for morphine is 0.1–1 mg as a single dose for up to 24 hours of analgesia, which is approximately 1/10th the typical epidural dosage [2].

Neuraxial analgesia Intrathecal dosing Spinal bioavailability

Oral Bioavailability Quantification: Morphine HCl vs. Alternative Opioids

Morphine (irrespective of salt form) exhibits absolute oral bioavailability of 23.9% following oral solution administration, with extensive first-pass glucuronidation to morphine-3-glucuronide and morphine-6-glucuronide [1]. The M6G-to-morphine AUC ratio is approximately 11:1 after oral administration versus 2:1 after intravenous administration, reflecting substantial presystemic metabolism [2]. Maximum plasma morphine concentrations occur at 45 minutes following oral solution administration [3].

Oral bioavailability First-pass metabolism Pharmacokinetic comparability

Procurement-Relevant Application Scenarios for Morphine Hydrochloride Trihydrate Based on Quantified Differentiation


Pharmaceutical Quality Control and Analytical Method Validation

Morphine hydrochloride trihydrate EP Reference Standard (EDQM Y0000451) is the compendial-grade material required for identity, purity, and assay testing of morphine hydrochloride-containing pharmaceutical products per European Pharmacopoeia monographs . The reference standard is supplied as neat material with specified storage at 2–8°C and is intended exclusively for laboratory analytical use [1]. This application is validated by the compound's official recognition in the European Pharmacopoeia and British Pharmacopoeia 2025, making it essential for regulatory compliance in pharmaceutical manufacturing and quality control laboratories.

Intravenous and Subcutaneous Parenteral Formulation Development

The hydrochloride salt form of morphine provides the >300-fold solubility enhancement over free base necessary for achieving clinically relevant concentrations in injectable solutions [1]. Morphine hydrochloride injection is approved for subcutaneous and intravenous administration, whereas intramuscular injection is contraindicated due to the absence of buffering excipients that would otherwise mitigate injection-site pain [2]. This application scenario is particularly relevant for acute pain management in hospital settings where IV or SC routes are preferred, and where the hydrochloride salt's solubility profile enables formulation flexibility.

Neuraxial (Epidural/Intrathecal) Analgesia for Postoperative and Chronic Pain

Morphine hydrochloride is approved for epidural and intrathecal administration, with intrathecal dosing at 1/10th the epidural dose (0.1–1 mg single injection providing up to 24 hours of analgesia) . The compound's hydrophilic nature confers substantially greater spinal bioavailability compared to lipophilic opioids (e.g., fentanyl, sufentanil), resulting in a several-hundred-fold potency differential between intrathecal and subcutaneous routes that is not observed with lipophilic alternatives [1]. This application is supported by the compound's regulatory approval for neuraxial administration and its favorable pharmacokinetic profile for prolonged segmental analgesia with minimal systemic exposure.

Reference Standard for Opioid Potency Comparisons in Pharmacology Research

Morphine (as hydrochloride or sulfate) is universally established as the 1× reference standard against which all other opioid analgesics are compared for relative potency. Hydromorphone exhibits 5–10× greater potency, fentanyl 50–100× greater potency, and sufentanil 500–1000× greater potency relative to this morphine baseline . The compound's well-characterized μ-opioid receptor binding affinity (Ki = 0.31 nM) [1] and extensive clinical pharmacology literature make it the essential comparator for novel opioid development, preclinical analgesic screening, and opioid rotation studies in clinical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morphine hydrochloride trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.